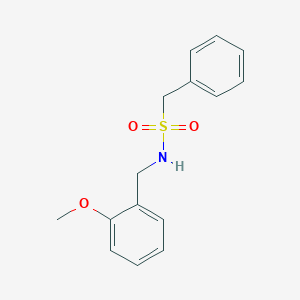

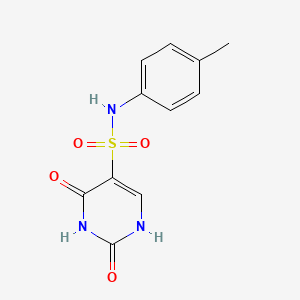

N-(2-methoxybenzyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxybenzyl)-1-phenylmethanesulfonamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of sulfonamide derivatives. Sulfonamides are known for their diverse chemical reactions and potential applications in medicinal chemistry, though the focus here is strictly on the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of sulfonic acids with amines in the presence of activating agents. For example, derivatives of phenylmethanesulfonamide can be synthesized through reactions that generate highly electrophilic intermediates, which then undergo further functionalization (Aizina, Levkovskaya, & Rozentsveig, 2012).

Molecular Structure Analysis

The molecular structure of sulfonamides can significantly influence their chemical reactivity and physical properties. Crystal structure analysis provides insight into the arrangement of atoms within the molecule and how this affects its behavior. Studies on similar compounds have shown that the presence of methoxy and benzyl groups can impact the molecule's overall stability and reactivity (Heravi et al., 2009).

Chemical Reactions and Properties

Sulfonamides can undergo a variety of chemical reactions, including cycloalkylation to form sultams, indicating their versatility in organic synthesis (Rassadin et al., 2008). Furthermore, sulfonamide compounds can be part of protection/deprotection strategies in the synthesis of complex organic molecules (Williams, Dandepally, & Kotturi, 2010).

Applications De Recherche Scientifique

Asymmetric Cyclopropanations

H. Davies et al. (1996) explored the asymmetric cyclopropanation catalyzed by rhodium N-(arylsulfonyl)prolinate, a method significant for the synthesis of functionalized cyclopropanes with high diastereoselective and enantioselective properties. This process is pivotal for practical enantioselective synthesis, especially in creating stereochemically complex molecules crucial in drug development and materials science Davies et al., 1996.

p-Methoxybenzyl Ether Cleavage

R. Hinklin and L. Kiessling (2002) demonstrated the cleavage of p-methoxybenzyl ethers to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid. This methodology is crucial for protecting group removal in synthetic chemistry, allowing for high-yield conversions and minimal purification needs, thus improving the efficiency of chemical syntheses Hinklin & Kiessling, 2002.

Oxidation Reactions

S. Lai et al. (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, distinguishing between oxidants reacting through single electron transfer and those involving direct oxygen atom transfer. This study contributes to understanding oxidative processes in organic chemistry, particularly in the selective formation of sulfides, sulfoxides, and sulfones Lai et al., 2002.

Synthesis of Substituted Bibenzyls

Research by R. Juneja et al. (1987) on the isolation and characterization of new substituted bibenzyls from Cymbidium Aloifolium highlights the importance of natural products in providing novel structures that can be utilized in the development of new materials and pharmaceuticals. These compounds, including aloifol I, II, and 6-O-methylcoelonin, underscore the diversity of chemical structures accessible from natural sources Juneja et al., 1987.

Corrosion Inhibition

Priyanka Singh and M. Quraishi (2016) investigated the corrosion inhibiting properties of novel Schiff bases for mild steel in 1 M HCl, revealing the potential of these compounds in protecting industrial materials. Such studies are crucial for developing more efficient and environmentally friendly corrosion inhibitors, which are essential for extending the lifespan of metal structures and components Singh & Quraishi, 2016.

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-19-15-10-6-5-9-14(15)11-16-20(17,18)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEHARSVDODOCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)

![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)

![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)

![ethyl 2-[(phenoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5554763.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)